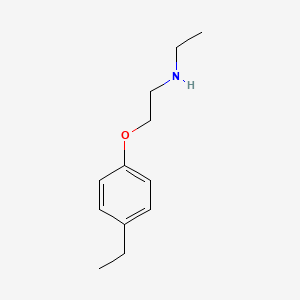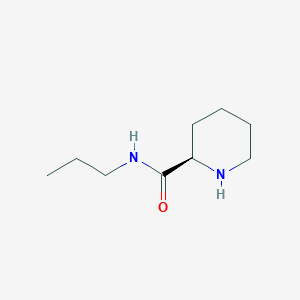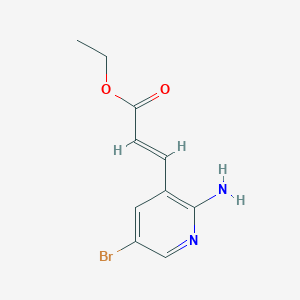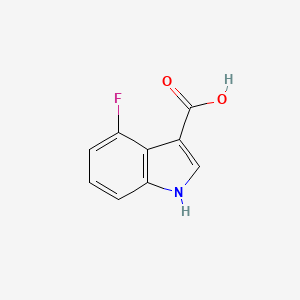
4-Fluoro-1H-indole-3-carboxylic acid
Vue d'ensemble
Description
4-Fluoro-1H-indole-3-carboxylic acid is an indole derivative . It is a useful building block used in the synthesis of various compounds .
Synthesis Analysis
The synthesis of 4-Fluoro-1H-indole-3-carboxylic acid involves several steps. For instance, one method involves the use of (benzotriazo-1-yloxy)tris (dimethylamino)phosphonium hexafluorophosphate and triethylamine in dichloromethane at 20℃ for 17 hours .Molecular Structure Analysis
The molecular formula of 4-Fluoro-1H-indole-3-carboxylic acid is C9H6FNO2 . The molecular weight is 179.15 .Chemical Reactions Analysis
4-Fluoro-1H-indole-3-carboxylic acid can be used as a reactant for the preparation of various compounds. For example, it can be used in the synthesis of tryptophan dioxygenase inhibitors, antifungal agents, Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors, Potent Selective Serotonin Reuptake Inhibitors, Inhibitors of HIV-1 attachment, monoamine reuptake inhibitors, histone deacetylase (HDAC) inhibitors, and inhibitors of proliferation of human breast cancer cells .Physical And Chemical Properties Analysis
4-Fluoro-1H-indole-3-carboxylic acid is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at room temperature .Applications De Recherche Scientifique
Herbicidal Activity
- Scientific Field : Organic Chemistry
- Application Summary : 4-Fluoro-1H-indole-3-carboxylic acid derivatives have been used in the design and synthesis of potential transport inhibitor response 1 antagonists, which have herbicidal activity .
- Methods of Application : The compounds were synthesized and their herbicidal activity was evaluated using a Petri dish herbicidal activity assay .
- Results : Most of the synthesized compounds exhibited good-to-excellent inhibition effects (60–97% inhibitory rates) on roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) .
Antiviral Activity
- Scientific Field : Pharmaceutical Sciences
- Application Summary : Indole derivatives, including 4-Fluoro-1H-indole-3-carboxylic acid, have shown potential as antiviral agents .
- Methods of Application : Various indole derivatives were synthesized and their antiviral activity was tested in vitro against a broad range of RNA and DNA viruses .
- Results : Certain indole derivatives showed potent antiviral activity, with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Inhibitors of Human Reticulocyte 15-Lipoxygenase-1
- Scientific Field : Biochemistry
- Application Summary : 4-Fluoro-1H-indole-3-carboxylic acid has been used as a reactant for the preparation of inhibitors of human reticulocyte 15-lipoxygenase-1 .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results : The outcomes of these experiments are not specified in the available resources .
Antifungal Agents
- Scientific Field : Pharmaceutical Sciences
- Application Summary : 4-Fluoro-1H-indole-3-carboxylic acid has been used as a reactant for the preparation of antifungal agents .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results : The outcomes of these experiments are not specified in the available resources .
Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors
- Scientific Field : Biochemistry
- Application Summary : 4-Fluoro-1H-indole-3-carboxylic acid has been used as a reactant for the preparation of Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors for the Management of Hyperglycemia in Diabetes .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results : The outcomes of these experiments are not specified in the available resources .
Selective Serotonin Reuptake Inhibitors
- Scientific Field : Neuroscience
- Application Summary : 4-Fluoro-1H-indole-3-carboxylic acid has been used as a reactant for the preparation of Potent Selective Serotonin Reuptake Inhibitors .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results : The outcomes of these experiments are not specified in the available resources .
Inhibitors of HIV-1 attachment
- Scientific Field : Virology
- Application Summary : 4-Fluoro-1H-indole-3-carboxylic acid has been used as a reactant for the preparation of inhibitors of HIV-1 attachment .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results : The outcomes of these experiments are not specified in the available resources .
Monoamine reuptake inhibitors
- Scientific Field : Neuroscience
- Application Summary : 4-Fluoro-1H-indole-3-carboxylic acid has been used as a reactant for the preparation of monoamine reuptake inhibitors .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results : The outcomes of these experiments are not specified in the available resources .
Histone deacetylase (HDAC) inhibitors
- Scientific Field : Biochemistry
- Application Summary : 4-Fluoro-1H-indole-3-carboxylic acid has been used as a reactant for the preparation of histone deacetylase (HDAC) inhibitors .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results : The outcomes of these experiments are not specified in the available resources .
Safety And Hazards
Orientations Futures
4-Fluoro-1H-indole-3-carboxylic acid has potential applications in various fields due to its ability to serve as a reactant for the preparation of various compounds. It can be used in the synthesis of potential anticancer immunomodulators, antifungal agents, diabetes management drugs, selective serotonin reuptake inhibitors, HIV-1 attachment inhibitors, monoamine reuptake inhibitors, histone deacetylase inhibitors, and inhibitors of human breast cancer cell proliferation .
Propriétés
IUPAC Name |
4-fluoro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-2-1-3-7-8(6)5(4-11-7)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCCTSJRSSJAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651656 | |
| Record name | 4-Fluoro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1H-indole-3-carboxylic acid | |
CAS RN |
23077-42-1 | |
| Record name | 4-Fluoro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N1-[2-(2-chlorophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1437523.png)
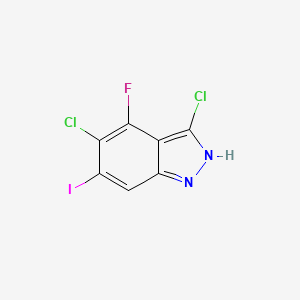
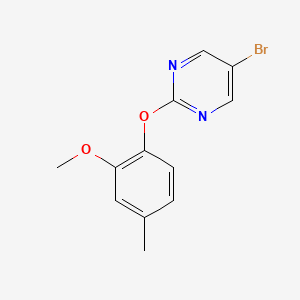
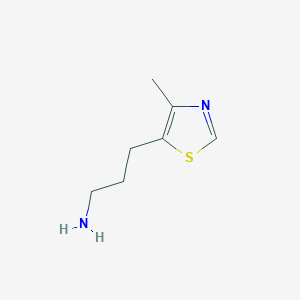
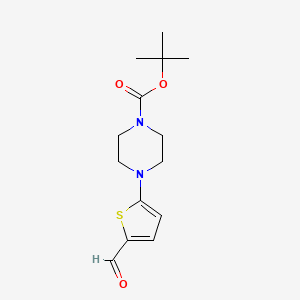

![2-[4-(4-Morpholinyl)butoxy]benzaldehyde](/img/structure/B1437531.png)

